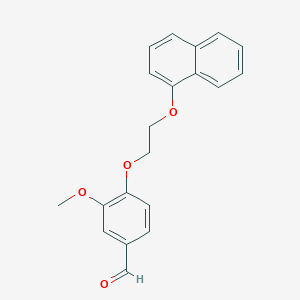

![molecular formula C19H15N3O4S2 B2648497 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 745022-67-7](/img/structure/B2648497.png)

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

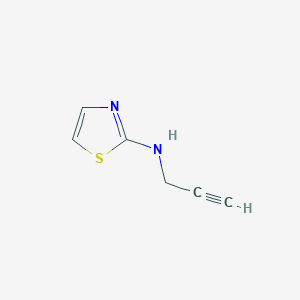

“N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a significant class of nitrogen- and sulfur-containing heterocyclic compounds . This compound is related to a variety of bioactive substances .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including alpha halogenation, cyclization, hydrolysis, condensation, and further cyclization . The exact synthesis process for this specific compound isn’t available in the retrieved sources.Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The imidazo[2,1-b][1,3]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular structure of this specific compound isn’t detailed in the retrieved sources.Chemical Reactions Analysis

The chemical reactions involving this compound would be highly dependent on the specific conditions and reactants present. The imidazo[2,1-b][1,3]thiazole ring can undergo various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The exact chemical reactions that this specific compound can undergo aren’t detailed in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. For example, the imidazo[2,1-b][1,3]thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact physical and chemical properties of this specific compound aren’t detailed in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Electrophysiological Activity

Compounds with imidazolyl and thiazolyl sulfonamide moieties have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including various N-substituted imidazolylbenzamides and benzene-sulfonamides, have shown potency in vitro comparable to known class III electrophysiological agents, indicating their potential as selective agents for arrhythmia treatment (Morgan et al., 1990).

Anticancer and Antimicrobial Applications

Novel sulfonamide derivatives, including thiazoles, imidazo[1,2-a]pyridines, and thiadiazoles, have been synthesized and shown to possess significant in vitro anticancer activity against various carcinoma cells. These compounds have also demonstrated good cytoprotective properties and significant antimicrobial activity, highlighting their therapeutic potential in cancer treatment and infection control (Starrett et al., 1989), (El-Gaby et al., 2017).

Antiproliferative and Antimicrobial Agents

Sulfonamide derivatives have been synthesized with various biologically active moieties such as thiazoles and imidazo[2,1-b]thiazoles, demonstrating potent cytotoxic activity against cancer cell lines and significant antimicrobial effects. These findings suggest their utility as antiproliferative and antimicrobial agents, which could be beneficial for treating various cancers and infections (Abd El-Gilil, 2019).

Enzyme Inhibition for Therapeutic Applications

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been explored for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. These compounds have shown low nanomolar inhibitory activity, suggesting potential therapeutic applications in treating conditions related to enzyme dysfunction (Askin et al., 2021).

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological activity. Compounds with similar structures have been found to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact mechanism of action of this specific compound isn’t detailed in the retrieved sources.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physical and chemical properties. Proper safety measures should always be taken when handling such compounds. The exact safety and hazard information for this specific compound isn’t detailed in the retrieved sources .

Propiedades

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S2/c23-28(24,15-5-6-17-18(11-15)26-9-8-25-17)21-14-3-1-13(2-4-14)16-12-22-7-10-27-19(22)20-16/h1-7,10-12,21H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUZFCOIHQPOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)

![3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2648437.png)